molecular formula C6H9Cl B108977 1,5-Hexadiene, 3-chloro- CAS No. 28374-86-9

1,5-Hexadiene, 3-chloro-

Cat. No.: B108977
CAS No.: 28374-86-9
M. Wt: 116.59 g/mol
InChI Key: QLZVWAUEENUFIK-UHFFFAOYSA-N
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Description

1,5-Hexadiene, 3-chloro- is an organic compound with the molecular formula C6H9Cl. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both a chloro group and conjugated double bonds, making it a valuable intermediate in organic synthesis.

Safety and Hazards

1,5-Hexadiene, 3-chloro- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is highly flammable and may be fatal if swallowed and enters airways .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Hexadiene, 3-chloro- can be synthesized through several methods:

Chemical Reactions Analysis

1,5-Hexadiene, 3-chloro- undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include halogens (e.g., bromine), hydrogen gas, and various catalysts such as palladium complexes.

Mechanism of Action

The mechanism of action of 1,5-Hexadiene, 3-chloro- involves its reactivity due to the presence of conjugated double bonds and a chloro group. The chloro group can participate in nucleophilic substitution reactions, while the double bonds can undergo addition reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various products.

Comparison with Similar Compounds

1,5-Hexadiene, 3-chloro- can be compared with other similar compounds such as:

The uniqueness of 1,5-Hexadiene, 3-chloro- lies in its combination of a chloro group and conjugated double bonds, providing a versatile intermediate for various chemical reactions and industrial applications.

Properties

IUPAC Name

3-chlorohexa-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl/c1-3-5-6(7)4-2/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZVWAUEENUFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336497
Record name 3-Chloro-1,5-hexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28374-86-9
Record name 3-Chloro-1,5-hexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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